Enhanced Lipophilicity (XLogP3-AA) Differentiates the Target Compound from Des-pentyloxy and Regioisomeric Analogs
The target compound exhibits a computed XLogP3-AA value of 6.6, which is substantially higher than that of the des-pentyloxy analog N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide (XLogP3-AA = 4.9) and the regioisomer N-(1,3-benzothiazol-5-yl)-4-(pentyloxy)benzamide (XLogP3-AA = 5.0). This difference indicates a significantly enhanced lipophilicity for the target compound, which can translate to improved membrane permeability but potentially reduced aqueous solubility [1][2][3].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.6 |
| Comparator Or Baseline | Comparator 1 (Des-pentyloxy analog, CAS 313960-33-7): XLogP3-AA = 4.9; Comparator 2 (Regioisomer, CAS 922858-09-1): XLogP3-AA = 5.0 |
| Quantified Difference | ∆ = +1.7 vs. Comparator 1; ∆ = +1.6 vs. Comparator 2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For applications targeting intracellular proteins or requiring blood-brain barrier penetration, the higher lipophilicity of the target compound may provide a critical advantage, while the analog with lower lipophilicity might be preferred for targets in aqueous compartments.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3459561, N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/477555-97-8. Accessed April 29, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 694398, N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/313960-33-7. Accessed April 29, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 18585522, N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/922858-09-1. Accessed April 29, 2026. View Source
